molecular formula C21H19IO5 B3572882 (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

Cat. No.: B3572882
M. Wt: 478.3 g/mol
InChI Key: ZAPZXMGRWILKNI-DHDCSXOGSA-N
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Description

The compound (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is a synthetic organic molecule characterized by its unique structure, which includes a furan-2-one core substituted with ethoxy, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 5-(4-methoxyphenyl)furan-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the iodo group can result in various substituted derivatives.

Scientific Research Applications

(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one: is unique due to its specific substitution pattern and the presence of both ethoxy and iodo groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IO5/c1-4-26-19-11-13(10-17(22)20(19)25-3)9-15-12-18(27-21(15)23)14-5-7-16(24-2)8-6-14/h5-12H,4H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPZXMGRWILKNI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
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(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
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(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
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(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
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(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

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